

Technical Support Center: MAX8 Autofluorescence in Microscopy

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Compound of Interest

Compound Name: MAX8

Cat. No.: B15599402

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Welcome to the technical support center for the **MAX8** fluorescent probe. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot issues related to autofluorescence when using **MAX8** in microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is **MAX8** and what is its primary application?

A1: **MAX8** is a novel, high-quantum-yield fluorescent probe with an excitation maximum at 405 nm and an emission maximum at 450 nm. It is specifically designed for super-resolution microscopy techniques such as STORM and PALM, enabling precise localization of target molecules.

Q2: What is autofluorescence and why is it a problem with **MAX8**?

A2: Autofluorescence is the natural emission of light by biological structures or other materials in your sample when they absorb light.^{[1][2]} This becomes a significant issue when the autofluorescence spectrum overlaps with that of your fluorescent probe. Since **MAX8** emits in the blue region of the spectrum, it is susceptible to interference from common endogenous fluorophores like NADH and collagen, as well as fluorescence induced by aldehyde-based fixatives.^{[3][4]} This can obscure the specific **MAX8** signal, leading to a poor signal-to-noise ratio.^[5]

Q3: How can I determine if I have an autofluorescence problem?

A3: The most straightforward method is to prepare a control sample that includes all the experimental steps (e.g., fixation, permeabilization) but omits the **MAX8** probe.^{[6][7]} If you observe significant fluorescence in this unstained control sample when imaging with the **MAX8** filter set, then autofluorescence is likely a contributing factor to your background signal.

Q4: What are the main sources of autofluorescence?

A4: Autofluorescence can originate from several sources:

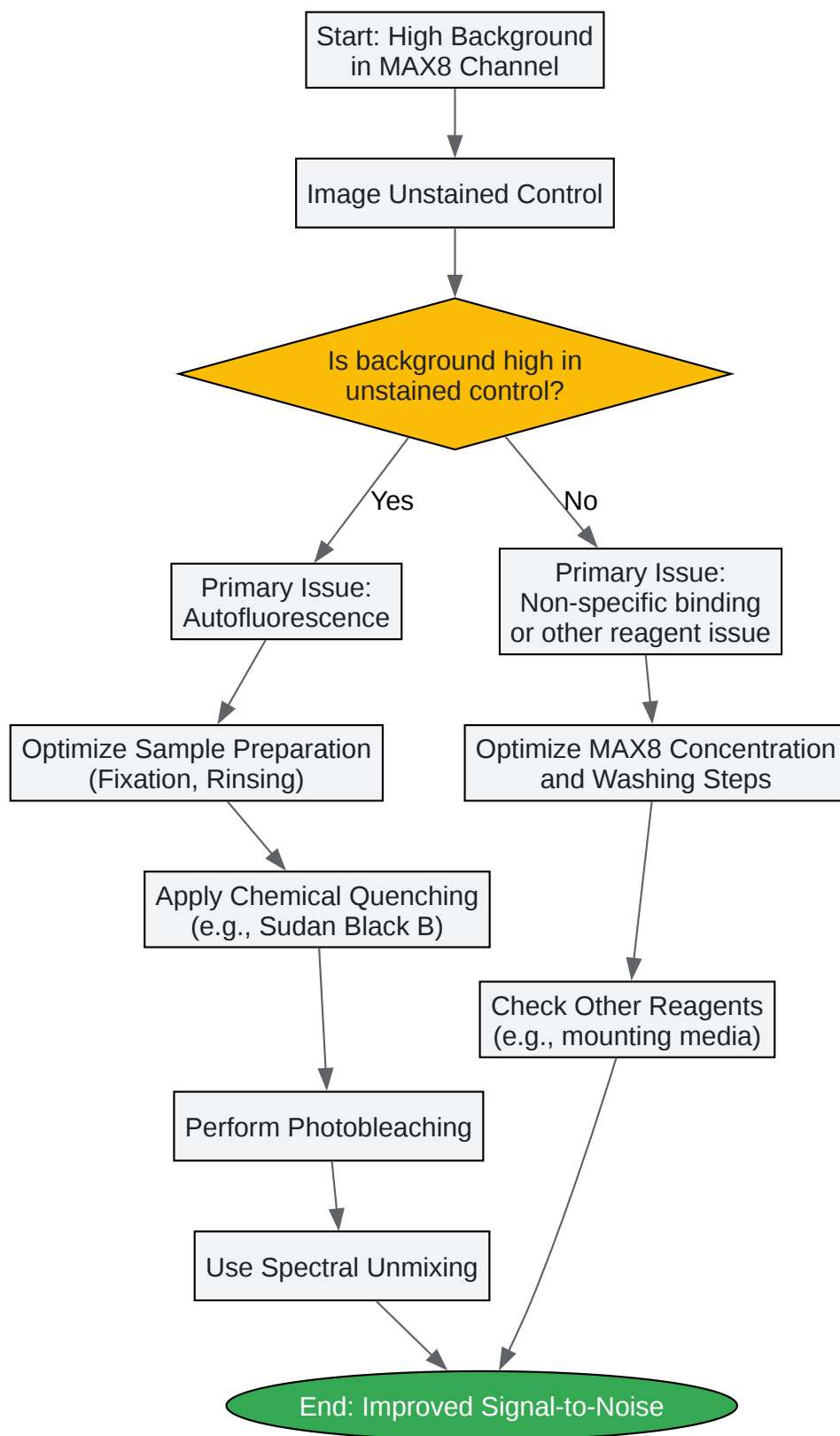
- **Endogenous Molecules:** Many biological molecules are naturally fluorescent, including NADH, flavins, collagen, elastin, and lipofuscin.^{[1][3]}
- **Fixation:** Aldehyde fixatives like formaldehyde and glutaraldehyde can induce fluorescence by cross-linking proteins.^{[2][8]}
- **Media and Reagents:** Some components of cell culture media (like phenol red and fetal bovine serum) and mounting media can be fluorescent.^{[5][7]}
- **Sample Processing:** Heat and dehydration of samples can increase autofluorescence.^[2]

Troubleshooting Guides

Guide 1: High Background Signal in the MAX8 Channel

This is the most common issue reported and is often due to high autofluorescence. Follow these steps to diagnose and mitigate the problem.

Troubleshooting Workflow



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Caption: Troubleshooting workflow for high background signal.

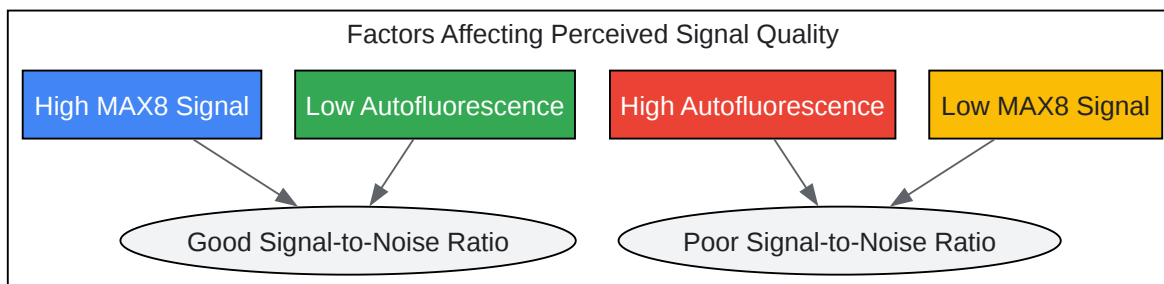
Step-by-Step Solutions

- Optimize Sample Preparation:
 - Fixation: If using aldehyde-based fixatives, reduce the fixation time to the minimum necessary for adequate preservation.[\[4\]](#) Consider using an organic solvent like chilled methanol as an alternative fixative.[\[7\]](#)
 - Rinsing: Ensure thorough rinsing of the sample after fixation and before staining to remove residual fixative.
 - Media: For live-cell imaging, switch to a phenol red-free medium before imaging.[\[9\]](#)
- Chemical Quenching of Autofluorescence:
 - Sudan Black B: This is particularly effective for reducing lipofuscin-induced autofluorescence.[\[10\]](#)[\[11\]](#) (See Protocol 1)
 - Sodium Borohydride: Can be used to reduce aldehyde-induced autofluorescence, though results can be variable.[\[12\]](#) (See Protocol 2)
- Photobleaching:
 - Exposing the sample to high-intensity light before staining can destroy endogenous fluorophores.[\[13\]](#)[\[14\]](#) (See Protocol 3)
- Computational Approaches:
 - Spectral Unmixing: If your microscope is equipped for spectral imaging, you can distinguish the emission spectrum of **MAX8** from the broader autofluorescence spectrum.[\[15\]](#)[\[16\]](#) (See Protocol 4)

Guide 2: MAX8 Signal is Weak and Difficult to Distinguish from Background

If the specific signal from **MAX8** is low, the perceived background from autofluorescence will be more pronounced.

Logical Relationship of Signal and Background



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Caption: Relationship between signal, autofluorescence, and signal-to-noise ratio.

Step-by-Step Solutions

- Optimize **MAX8** Concentration: Titrate the concentration of the **MAX8** probe to find the optimal balance between signal intensity and non-specific binding.^[17]
- Choose the Right Fluorophore: While you are using **MAX8**, for multi-color experiments, select other fluorophores that are spectrally distant from the common autofluorescence range (e.g., in the far-red spectrum).^{[12][13]}
- Use Appropriate Imaging Settings:
 - Band-pass Filters: Use narrow band-pass filters to specifically collect the emission from **MAX8** and exclude as much of the broad autofluorescence signal as possible.^[3]
 - Confocal Microscopy: If available, use a confocal microscope to reduce out-of-focus light, which can contribute to background fluorescence.

Quantitative Data

Table 1: Spectral Characteristics of MAX8 and Common Autofluorescent Species

Fluorophore/Molecule	Typical Excitation Max (nm)	Typical Emission Max (nm)	Notes
MAX8 Probe	405	450	Susceptible to overlap with blue/green autofluorescence.
NAD(P)H	340-360	440-470	A primary source of cellular autofluorescence. [18]
Collagen	300-400	300-450	Abundant in connective tissue. [12]
Elastin	350-450	420-520	Found in the extracellular matrix. [3]
Lipofuscin	345-490	460-670	"Aging pigment" with a very broad emission spectrum. [19]
Aldehyde Fixatives	~370-450	~450-550	Fixation-induced fluorescence. [8]

Experimental Protocols

Protocol 1: Sudan Black B Staining to Reduce Lipofuscin Autofluorescence

This protocol is effective for tissues with high levels of lipofuscin, such as brain or aged tissues. [\[10\]](#)[\[11\]](#)

- Complete your standard immunofluorescence staining protocol for **MAX8**, including all washes.
- Prepare a 0.1% (w/v) solution of Sudan Black B (SBB) in 70% ethanol. Ensure the solution is well-mixed and filtered.[\[20\]](#)
- Incubate the slides in the SBB solution for 10-20 minutes at room temperature in the dark.

- Briefly rinse the slides in 70% ethanol to remove excess SBB.
- Wash the slides thoroughly with PBS three times for 5 minutes each.
- Mount the coverslip with an appropriate mounting medium.

Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This method can help reduce autofluorescence caused by formaldehyde or glutaraldehyde fixation.[\[14\]](#)

- After fixation and permeabilization, wash the samples thoroughly with PBS.
- Prepare a fresh solution of 1 mg/mL Sodium Borohydride (NaBH_4) in ice-cold PBS. Caution: NaBH_4 is a reactive substance; handle with care in a well-ventilated area.[\[14\]](#)
- Incubate the samples in the NaBH_4 solution for 15 minutes at room temperature.
- Wash the samples three times with PBS, 5 minutes per wash, to remove any residual NaBH_4 .
- Proceed with your standard staining protocol for **MAX8**.

Protocol 3: Photobleaching to Reduce General Autofluorescence

This technique uses high-intensity light to destroy endogenous fluorophores before labeling.[\[13\]](#)[\[14\]](#)

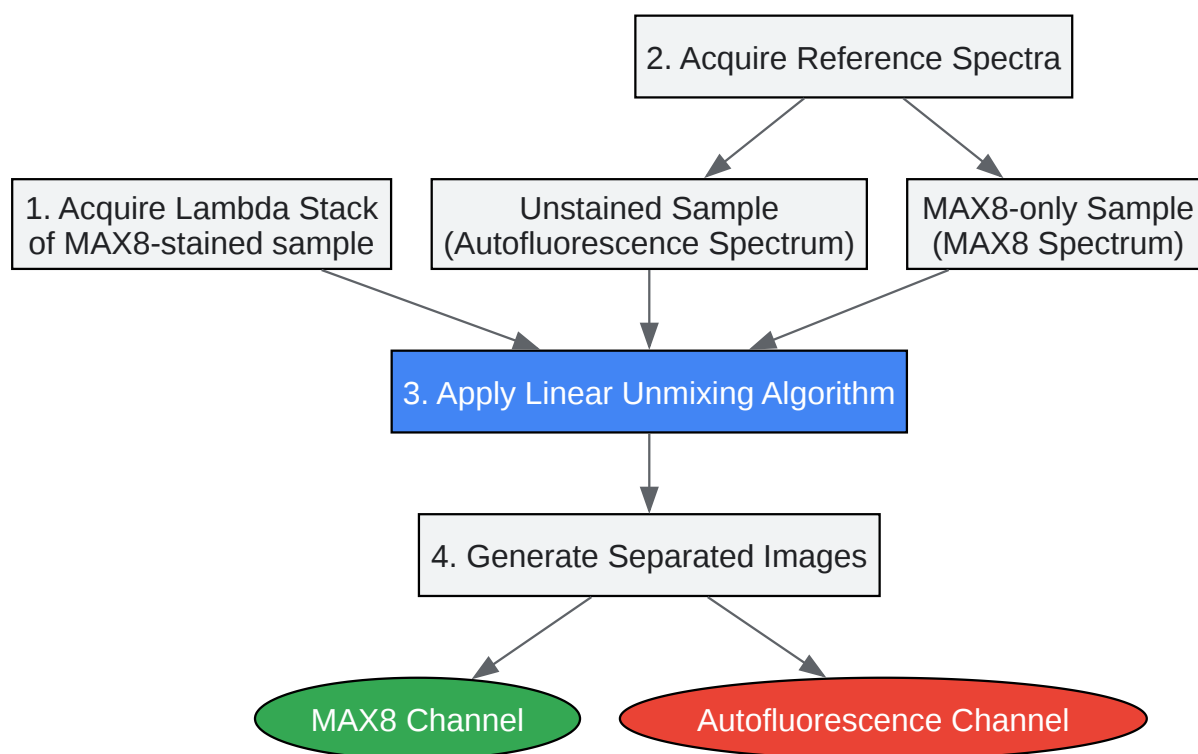
- Prepare your sample through fixation and permeabilization as required by your protocol.
- Before incubating with the **MAX8** probe, place the sample on the microscope stage.
- Expose the sample to a high-intensity, broad-spectrum light source (e.g., a mercury lamp or high-power LED) for an extended period, ranging from 30 minutes to a few hours.[\[8\]](#)[\[21\]](#) The optimal time will need to be determined empirically.

- Proceed with your standard staining protocol for **MAX8**.

Protocol 4: Workflow for Spectral Unmixing

Spectral unmixing is a computational method to separate the **MAX8** signal from the autofluorescence background.^{[15][16]}

Experimental Workflow for Spectral Unmixing



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Caption: Workflow for spectral unmixing.

- Acquire Reference Spectra:
 - Image an unstained control sample to capture the emission spectrum of the autofluorescence.

- Image a sample stained only with **MAX8** (if possible, on a non-autofluorescent substrate) to get a pure spectrum for **MAX8**.
- Acquire Lambda Stack: For your experimental sample, acquire a "lambda stack" or "spectral stack," which is a series of images taken at different emission wavelengths.
- Perform Linear Unmixing: Use the software associated with your microscope to perform linear unmixing.[15][22] The software will use the reference spectra to calculate the contribution of **MAX8** and autofluorescence to the signal in each pixel of your lambda stack.
- Analyze Separated Images: The output will be separate images for the **MAX8** signal and the autofluorescence, allowing for a much clearer view of your specific staining.

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